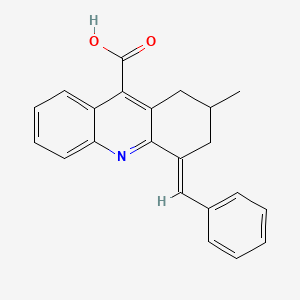
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is an organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzylidene group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 9-position of the acridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves the condensation of 2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group at the 4-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of acridine-9,10-dione derivatives.
Reduction: Formation of 4-benzyl-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid.
Substitution: Various substituted acridine derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, (4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is used as a precursor for the synthesis of more complex acridine derivatives. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its acridine core, which is known for its biological activity. Acridine derivatives have been studied for their anticancer, antibacterial, and antiviral properties. This compound could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments. Acridine-based dyes are known for their vibrant colors and stability, making them suitable for various applications.
作用机制
The mechanism of action of (4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is not well-documented. based on the known activities of acridine derivatives, it is likely to interact with DNA and enzymes involved in cellular processes. Acridines are known to intercalate into DNA, disrupting replication and transcription, which can lead to cell death. This property makes them potential candidates for anticancer drugs.
相似化合物的比较
Similar Compounds
Acridine: The parent compound of the acridine family, known for its wide range of biological activities.
9-aminoacridine: A derivative used as an antiseptic and in the treatment of protozoal infections.
Acriflavine: An acridine derivative used as an antiseptic and in the treatment of bacterial infections.
Uniqueness
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylidene group at the 4-position and the carboxylic acid group at the 9-position allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
属性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
(4E)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C22H19NO2/c1-14-11-16(13-15-7-3-2-4-8-15)21-18(12-14)20(22(24)25)17-9-5-6-10-19(17)23-21/h2-10,13-14H,11-12H2,1H3,(H,24,25)/b16-13+ |
InChI 键 |
ATJAFMBXOWIHEQ-DTQAZKPQSA-N |
手性 SMILES |
CC1C/C(=C\C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
规范 SMILES |
CC1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


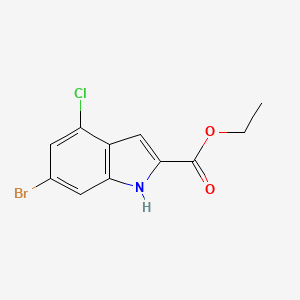
![7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one](/img/structure/B12336588.png)
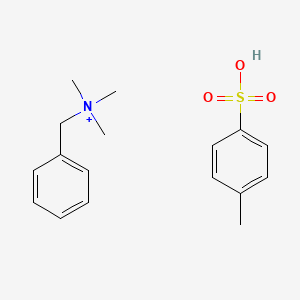
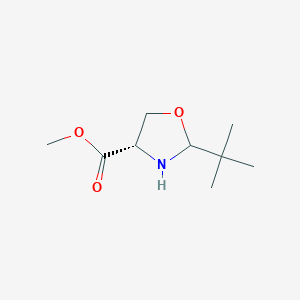
![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)


![3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B12336632.png)
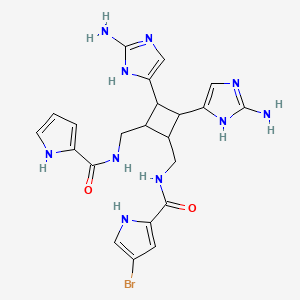
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)


![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)

